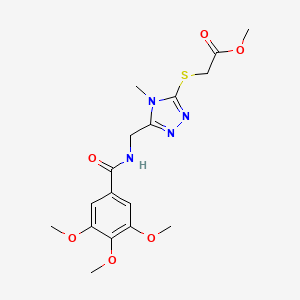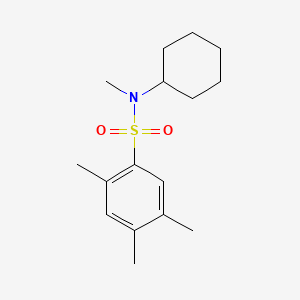
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorobenzoyl, piperazine, thiophene, oxazole, and carbonitrile groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the oxazole ring, the introduction of the thiophene group, and the attachment of the fluorobenzoyl-piperazine moiety. Typical synthetic routes might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene group: This might involve cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the fluorobenzoyl-piperazine moiety: This could involve nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production methods would focus on optimizing yield, purity, and cost-effectiveness. This might involve:
Scaling up the synthetic routes: Using larger reactors and continuous flow chemistry.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or piperazine moieties.
Reduction: Reduction reactions could target the carbonitrile group or other reducible functionalities.
Substitution: The fluorobenzoyl group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents might be used under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers might investigate the compound’s potential as a drug candidate, studying its interactions with biological targets.
Medicine
Pharmacological research: The compound could be evaluated for its therapeutic potential in treating diseases, such as cancer, infections, or neurological disorders.
Industry
Material science: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to receptors: The compound might interact with specific receptors, modulating their activity.
Enzyme inhibition: It could inhibit the activity of enzymes involved in critical biological pathways.
Signal transduction modulation: The compound might affect signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Uniqueness
- Fluorine substitution : The presence of the fluorine atom in the benzoyl group might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets.
- Electronic effects : The combination of functional groups might result in unique electronic properties, influencing the compound’s reactivity and interactions.
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-6-3-11-27-16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSWZMKDFSBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)
![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)

![(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2520239.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)
![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)
